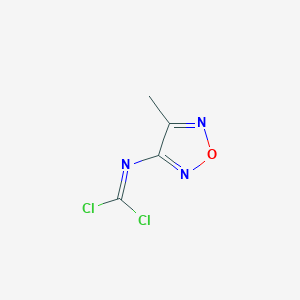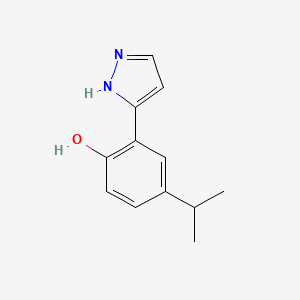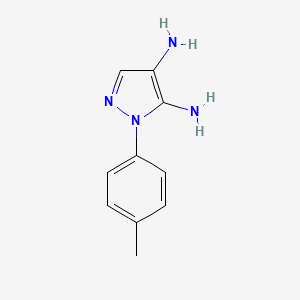
3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that contains both imidazole and triazine rings. These types of compounds are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1H-imidazole with 2,4,6-triphenyl-1,3,5-triazine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of 3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the biological context and the specific target molecules.
類似化合物との比較
Similar Compounds
2-Phenyl-1H-imidazole: Shares the imidazole ring but lacks the triazine moiety.
2,4,6-Triphenyl-1,3,5-triazine: Contains the triazine ring but lacks the imidazole moiety.
3-(4,5-Diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline: A structurally related compound with different substituents.
Uniqueness
3-(1H-Imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine is unique due to the combination of imidazole and triazine rings, which imparts distinct chemical and biological properties
特性
CAS番号 |
602279-16-3 |
|---|---|
分子式 |
C18H13N5 |
分子量 |
299.3 g/mol |
IUPAC名 |
3-(1H-imidazol-2-yl)-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C18H13N5/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)22-23-18(21-15)17-19-11-12-20-17/h1-12H,(H,19,20) |
InChIキー |
BASBKMMUGXARNU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CN3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one](/img/structure/B12571360.png)
![Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate](/img/structure/B12571362.png)
![S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B12571368.png)



![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)

![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)


![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)

